molecular formula C27H27N3O4 B376661 2-(2,6-DIMETHYLPHENOXY)-N~1~-[2-[(2,6-DIMETHYLPHENOXY)METHYL]-4-OXO-3(4H)-QUINAZOLINYL]ACETAMIDE

2-(2,6-DIMETHYLPHENOXY)-N~1~-[2-[(2,6-DIMETHYLPHENOXY)METHYL]-4-OXO-3(4H)-QUINAZOLINYL]ACETAMIDE

Cat. No.: B376661
M. Wt: 457.5g/mol
InChI Key: JXZDSDQYNGGXRZ-UHFFFAOYSA-N
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Description

2-(2,6-DIMETHYLPHENOXY)-N~1~-[2-[(2,6-DIMETHYLPHENOXY)METHYL]-4-OXO-3(4H)-QUINAZOLINYL]ACETAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinazolinone core, which is often associated with biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-DIMETHYLPHENOXY)-N~1~-[2-[(2,6-DIMETHYLPHENOXY)METHYL]-4-OXO-3(4H)-QUINAZOLINYL]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions to form the quinazolinone core.

    Introduction of the Phenoxy Groups: The phenoxy groups can be introduced through nucleophilic substitution reactions, where 2,6-dimethylphenol reacts with an appropriate halide or sulfonate ester.

    Acetamide Formation: The final step involves the coupling of the quinazolinone intermediate with an acetamide derivative, often using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-DIMETHYLPHENOXY)-N~1~-[2-[(2,6-DIMETHYLPHENOXY)METHYL]-4-OXO-3(4H)-QUINAZOLINYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can modify the quinazolinone core or the phenoxy groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical and biological properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)

    Substitution: Halides, sulfonate esters, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction could lead to more saturated analogs.

Scientific Research Applications

2-(2,6-DIMETHYLPHENOXY)-N~1~-[2-[(2,6-DIMETHYLPHENOXY)METHYL]-4-OXO-3(4H)-QUINAZOLINYL]ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: Due to its quinazolinone core, this compound is studied for its potential as an anticancer, antiviral, or antibacterial agent.

    Biological Research: It can be used as a probe to study biological pathways and molecular targets, particularly those involving quinazolinone derivatives.

    Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials or as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of 2-(2,6-DIMETHYLPHENOXY)-N~1~-[2-[(2,6-DIMETHYLPHENOXY)METHYL]-4-OXO-3(4H)-QUINAZOLINYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can inhibit enzyme activity by binding to the active site, while the phenoxy groups may enhance binding affinity and specificity. This compound may also modulate signaling pathways, leading to changes in cellular processes like proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,6-Dimethylphenoxy)methyl]oxirane
  • 2-[(2,6-Dimethoxyphenoxy)methyl]-2-methyloxirane

Uniqueness

Compared to similar compounds, 2-(2,6-DIMETHYLPHENOXY)-N~1~-[2-[(2,6-DIMETHYLPHENOXY)METHYL]-4-OXO-3(4H)-QUINAZOLINYL]ACETAMIDE stands out due to its quinazolinone core, which imparts unique biological activity. The presence of multiple phenoxy groups also enhances its chemical versatility, allowing for a wide range of modifications and applications.

Properties

Molecular Formula

C27H27N3O4

Molecular Weight

457.5g/mol

IUPAC Name

2-(2,6-dimethylphenoxy)-N-[2-[(2,6-dimethylphenoxy)methyl]-4-oxoquinazolin-3-yl]acetamide

InChI

InChI=1S/C27H27N3O4/c1-17-9-7-10-18(2)25(17)33-15-23-28-22-14-6-5-13-21(22)27(32)30(23)29-24(31)16-34-26-19(3)11-8-12-20(26)4/h5-14H,15-16H2,1-4H3,(H,29,31)

InChI Key

JXZDSDQYNGGXRZ-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)OCC2=NC3=CC=CC=C3C(=O)N2NC(=O)COC4=C(C=CC=C4C)C

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC2=NC3=CC=CC=C3C(=O)N2NC(=O)COC4=C(C=CC=C4C)C

Origin of Product

United States

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